molecular formula C9H9ClFN3 B7982415 [5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride

[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride

Cat. No.: B7982415
M. Wt: 213.64 g/mol
InChI Key: JIHPIAZJMBJILT-UHFFFAOYSA-N
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Description

[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride: is a chemical compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorine atom at the 5-position of the phenyl ring and a pyrazole moiety attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

5-fluoro-2-pyrazol-1-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3.ClH/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13;/h1-6H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHPIAZJMBJILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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